MT1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

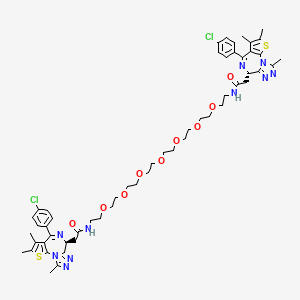

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSLBXJNVHYNNW-CXNSMIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66Cl2N10O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1134.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The MT1 Melatonin Receptor Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of Core Mechanisms, Regulatory Processes, and Experimental Methodologies

The MT1 melatonin receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in mediating the physiological effects of melatonin, the body's primary chronobiotic agent. Its involvement in regulating circadian rhythms, sleep-wake cycles, and a myriad of other physiological processes has positioned it as a critical target for drug discovery and therapeutic intervention. This technical guide provides a comprehensive overview of the this compound receptor signaling pathway, intended for researchers, scientists, and drug development professionals. The content delves into the core signaling cascades, regulatory mechanisms, quantitative pharmacology, and detailed experimental protocols for studying this important receptor.

Core Signaling Pathways

The this compound receptor, encoded by the MTNR1A gene, is a 351-amino acid protein that primarily couples to pertussis toxin-sensitive Gαi/o proteins.[1][2] Activation of the this compound receptor by melatonin initiates a cascade of intracellular events, the most canonical of which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] However, the signaling repertoire of the this compound receptor is diverse and cell-context dependent, extending to the activation of other G protein subtypes and the modulation of various downstream effectors.

Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The hallmark of this compound receptor signaling is its coupling to Gαi proteins, predominantly Gαi2 and Gαi3.[4] Upon melatonin binding, the Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[3] The subsequent reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and, consequently, reduced phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB).[5][6] This pathway is fundamental to many of the physiological actions of melatonin, including the regulation of neuronal firing and circadian rhythm entrainment.[6]

Gαq-Mediated Pathway: Activation of Phospholipase C

In addition to its canonical Gαi coupling, the this compound receptor can also signal through pertussis toxin-insensitive Gαq/11 proteins.[2][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[4] This pathway is implicated in processes such as the modulation of retinal light sensitivity.[2]

Gαs-Mediated Pathway: Stimulation of Adenylyl Cyclase

Recent evidence suggests that in certain cellular contexts, the this compound receptor can dually couple to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.[8][9] This seemingly paradoxical effect highlights the complexity of this compound signaling and may explain some of the varied and sometimes opposing physiological responses to melatonin observed in different tissues.[8][10]

Gβγ Subunit-Mediated Signaling

The Gβγ subunits, liberated upon G protein activation, are not merely passive partners but active signaling molecules themselves. They can directly modulate the activity of various effector proteins, including:

-

Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is a crucial downstream event in this compound signaling, implicated in cell survival and metabolic regulation.[4][11][12]

-

Mitogen-Activated Protein Kinases (MAPK/ERK): The Gβγ dimer can initiate a signaling cascade leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2).[4] This pathway is involved in the regulation of gene expression and cell proliferation.

-

Ion Channels: Gβγ subunits have been shown to directly modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, thereby influencing neuronal excitability.[4]

Regulatory Mechanisms

The signaling output of the this compound receptor is tightly regulated by several mechanisms, ensuring appropriate physiological responses to melatonin. These include receptor desensitization, dimerization, and constitutive activity.

β-Arrestin Recruitment and Receptor Desensitization

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the this compound receptor recruits β-arrestins.[13] This interaction sterically hinders further G protein coupling, leading to desensitization of the receptor.[13] β-arrestin also acts as a scaffold protein, initiating G protein-independent signaling cascades and mediating receptor internalization, a process that removes the receptor from the cell surface, further attenuating the signal.[13]

Receptor Dimerization

This compound receptors can exist as homodimers (this compound/MT1) and can also form heterodimers with the MT2 melatonin receptor (this compound/MT2) and the orphan receptor GPR50.[14] Dimerization can significantly alter the pharmacological and signaling properties of the receptor. For instance, this compound/MT2 heterodimers have been shown to preferentially couple to Gαq, leading to an amplified PLC-mediated signal.[2] In contrast, heterodimerization with GPR50 can abolish melatonin binding and G protein coupling to the this compound protomer, effectively acting as a negative regulator of this compound function.[15]

Constitutive Activity

The this compound receptor exhibits constitutive, or agonist-independent, activity.[16] This means that even in the absence of melatonin, the receptor can adopt an active conformation and signal, primarily through Gαi proteins.[16] The presence of constitutive activity implies that the receptor population exists in a conformational equilibrium that can be modulated not only by agonists but also by inverse agonists, which can reduce the basal signaling level.

Quantitative Data

The pharmacological characterization of the this compound receptor involves quantifying the binding affinity of ligands and their potency and efficacy in functional assays.

Table 1: Ligand Binding Affinities (Ki) at Human this compound and MT2 Receptors

| Ligand | This compound Ki (pM) | MT2 Ki (pM) | Selectivity (MT2 Ki / this compound Ki) |

| Melatonin | 80 | 383 | 4.8 |

| Ramelteon | 14 | 112 | 8.0 |

Data compiled from radioligand binding assays.

Table 2: Functional Potency (EC50) of Melatonin at the Human this compound Receptor for Various Signaling Pathways

| Signaling Pathway | Assay Type | EC50 (pM) | Cell Line |

| Gαi/q Activation (PLC) | Calcium Mobilization | 57.7 ± 3.5 | HEK293 |

| β-arrestin Recruitment | BRET | N/A | HEK293 |

| Gαi (cAMP inhibition) | cAMP Assay | N/A | HEK293 |

| Gαi/q Activation (PLC) | Calcium Mobilization | 39.6 ± 2.1 | HEK293 (with GPR50) |

EC50 values represent the concentration of agonist that produces 50% of the maximal response. Data compiled from various functional assays.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound receptor signaling.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the this compound receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human this compound receptor.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of radioligand (e.g., 2-[¹²⁵I]-iodomelatonin), and a range of concentrations of the unlabeled competitor ligand.

-

Define non-specific binding using a high concentration of a non-radiolabeled ligand (e.g., melatonin).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a percentage of the control (no competitor) against the log concentration of the competitor ligand.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Measurement Assay (GloSensor™)

This assay measures changes in intracellular cAMP levels in live cells, providing a functional readout of Gαi or Gαs coupling.

Protocol:

-

Cell Culture and Transfection:

-

Co-transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the human this compound receptor and the GloSensor™ cAMP plasmid.

-

Plate the transfected cells in a white, clear-bottom 96- or 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Remove the culture medium and add the GloSensor™ cAMP Reagent diluted in an appropriate buffer.

-

Incubate the plate at room temperature for at least 2 hours to allow for reagent equilibration.

-

For Gαi coupling (cAMP inhibition): Pre-incubate the cells with varying concentrations of the this compound agonist for 5-10 minutes. Then, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells and measure luminescence.

-

For Gαs coupling (cAMP stimulation): Add varying concentrations of the this compound agonist and measure the luminescence response.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence data to a control (e.g., vehicle-treated cells).

-

Plot the normalized response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition) value.

-

Western Blot for ERK Phosphorylation

This assay is used to detect the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.

References

- 1. researchgate.net [researchgate.net]

- 2. GloSensor™ cAMP Assay Protocol [promega.co.uk]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin this compound Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The human this compound melatonin receptor stimulates cAMP production in the human neuroblastoma cell line SH-SY5Y cells via a calcium-calmodulin signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nocturnal activation of melatonin receptor type 1 signaling modulates diurnal insulin sensitivity via regulation of PI3K activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nocturnal activation of melatonin receptor type 1 signaling modulates diurnal insulin sensitivity via regulation of PI3K activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functionality of Melatonin Receptors: Recruitment of β-Arrestin at this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preferential formation of this compound/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The orphan GPR50 receptor specifically inhibits this compound melatonin receptor function through heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Description of the constitutive activity of cloned human melatonin receptors hMT(1) and hMT(2) and discovery of inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the MT1 Receptor in Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the melatonin receptor 1 (MT1), a critical component in the machinery that governs circadian rhythms. We will delve into its molecular mechanisms, signaling pathways, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for professionals in the field.

Introduction: The this compound Receptor as a Key Circadian Modulator

The this compound receptor, a G protein-coupled receptor (GPCR), is a primary target for the neurohormone melatonin.[1] Located in various central and peripheral tissues, its highest concentration is found in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master pacemaker of the mammalian circadian system.[1][2] Melatonin, secreted by the pineal gland in a rhythmic pattern with high levels at night, acts on this compound receptors in the SCN to regulate and synchronize the body's internal clock with the external light-dark cycle.[1][3] This feedback loop is fundamental for maintaining robust circadian rhythms that influence a wide array of physiological processes, including the sleep-wake cycle, hormone secretion, and core body temperature.[1][4]

Molecular Mechanisms and Signaling Pathways of the this compound Receptor

The activation of the this compound receptor by melatonin initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and gene expression. The this compound receptor is known to couple to multiple G protein subtypes, leading to a diversity of cellular responses.

2.1. G Protein Coupling and Downstream Effectors

-

Gαi-Mediated Pathway: The most well-characterized pathway involves the coupling of this compound to pertussis toxin-sensitive inhibitory G proteins (Gαi).[3][[“]] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][[“]][6] The reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in the expression of core clock genes.[3][[“]]

-

Gαq-Mediated Pathway: The this compound receptor can also couple to Gαq proteins.[3][7] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gs-Mediated Pathway: Recent evidence suggests that under certain conditions, the this compound receptor can also couple to the stimulatory G protein (Gαs), leading to an increase in cAMP production.[6][8][9] This dual coupling to both Gαi and Gαs allows for a bidirectional regulation of adenylyl cyclase, adding another layer of complexity to this compound signaling.[6][8]

-

Other Signaling Cascades: this compound activation has also been shown to influence other important signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in processes such as gene expression and neuroprotection.[3][10][11] Additionally, this compound can modulate the activity of ion channels, such as inwardly rectifying potassium (Kir) channels, which can hyperpolarize the cell membrane and reduce neuronal excitability.[3][12]

Below is a diagram illustrating the primary signaling pathways of the this compound receptor.

This compound Receptor Signaling Pathways

The Pivotal Role of this compound in Circadian Rhythm Regulation

The expression and function of the this compound receptor within the SCN are fundamental to its role in circadian biology.

3.1. Inhibition of SCN Neuronal Firing

A primary function of this compound activation in the SCN is the acute suppression of neuronal firing.[2][3][13] This inhibitory effect is a key mechanism by which melatonin signals darkness to the master clock, helping to consolidate the sleep state. Studies using SCN slices from mice lacking the this compound receptor have shown that melatonin fails to inhibit neuronal firing, confirming the critical role of this receptor in mediating this effect.[2]

3.2. Phase Shifting of Circadian Rhythms

Melatonin administration can phase shift circadian rhythms, with the direction of the shift (advance or delay) being dependent on the time of administration.[3] The phase-advancing effects of melatonin, which are crucial for re-entraining the circadian clock to a new light-dark cycle (e.g., after jet lag), are primarily mediated by the this compound receptor.[3][14] Studies in this compound knockout mice have demonstrated that these animals do not exhibit the typical phase shifts in their activity rhythms in response to melatonin, nor do they show accelerated re-entrainment to a new light-dark cycle.[15][16]

3.3. Rhythmic Expression of this compound Receptors

The density of this compound receptors in the SCN is not static but exhibits its own circadian rhythm.[17][18] Studies in rats have shown that this compound receptor density significantly increases at dusk (the transition from light to dark), which coincides with the time window when melatonin is most effective at phase-shifting circadian rhythms.[17][18] This rhythmic expression of the receptor likely contributes to the time-dependent sensitivity of the SCN to melatonin.[17]

Quantitative Data on this compound Receptor Function

The following tables summarize key quantitative findings from studies investigating the this compound receptor's role in circadian rhythm regulation.

Table 1: Melatonin-Induced Phase Advances in Locomotor Activity

| Species/Genotype | Melatonin Dose/Administration | Timing of Administration (CT) | Phase Advance (hours ± SEM) |

| Wild-Type C57BL/6 Mice | 90 µ g/mouse , s.c. | CT10 | 0.60 ± 0.09 |

| This compound Knockout C57BL/6 Mice | 90 µ g/mouse , s.c. | CT10 | -0.10 ± 0.12 |

| Wild-Type C57BL/6 Mice | Vehicle, s.c. | CT10 | -0.02 ± 0.07 |

| This compound Knockout C57BL/6 Mice | Vehicle, s.c. | CT10 | -0.12 ± 0.07 |

Data from Dubocovich et al. (2005)[15][16]

Table 2: Melatonin-Induced Phase Advances in SCN Neuronal Firing (in vitro)

| Genotype | Melatonin Concentration | Phase Advance (hours ± SEM) |

| Wild-Type C57BL/6 Mice | 10 pM | 3.61 ± 0.38 |

| This compound Knockout C57BL/6 Mice | 10 pM | 3.45 ± 0.11 |

Data from Dubocovich et al. (2005)[15][16]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the function of the this compound receptor.

5.1. Radioligand Binding Assay for this compound Receptor Affinity

This assay quantifies the binding affinity of a ligand for the this compound receptor.[19]

-

Principle: This method measures the interaction between a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin or [³H]-melatonin) and the this compound receptor in a sample of cell membranes expressing the receptor.[19][20] The amount of bound radioligand is quantified by measuring radioactivity. Competition binding assays, where an unlabeled test compound competes with the radioligand for binding, are used to determine the affinity (Ki) of the test compound.[19]

-

Protocol Outline:

-

Membrane Preparation: Isolate cell membranes from a recombinant cell line or tissue expressing the this compound receptor.[19][21]

-

Binding Reaction: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound in a binding buffer.[20][21]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.[19][21]

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.[19][21]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding), from which the Ki value can be derived.[21]

-

5.2. Measurement of Melatonin-Induced Phase Shifts in Locomotor Activity

This protocol assesses the in vivo effect of this compound receptor activation on the circadian clock.[22]

-

Principle: The timing of locomotor activity in rodents is a reliable output of the endogenous circadian clock. By administering an this compound agonist at a specific circadian time (CT) and measuring the subsequent shift in the onset of activity, the phase-shifting properties of the compound can be quantified.[22]

-

Protocol Outline:

-

Animal Housing and Entrainment: Individually house mice in cages equipped with running wheels and entrain them to a 12:12 hour light-dark cycle for at least two weeks to establish a stable activity rhythm.[22]

-

Free-Running Conditions: Transfer the mice to constant darkness to allow their activity rhythms to free-run with a period close to 24 hours. The onset of activity is defined as CT12.[22]

-

Drug Administration: On a designated day, administer the test compound or vehicle via subcutaneous injection at a specific circadian time (e.g., CT10 for phase advances).[15]

-

Activity Monitoring: Continue to record wheel-running activity for several days following the injection.

-

Data Analysis: Determine the onset of activity for the days preceding and following the injection. The phase shift is calculated as the difference between the expected onset of activity (based on the pre-injection rhythm) and the observed onset of activity.[22]

-

Below is a diagram illustrating the experimental workflow for measuring phase shifts.

Experimental Workflow for Phase Shift Measurement

5.3. Electrophysiological Recordings in SCN Slices

This technique directly measures the effect of this compound activation on the electrical activity of SCN neurons.

-

Principle: SCN neurons exhibit a spontaneous firing rhythm that can be recorded in brain slices maintained in vitro. By applying melatonin or an this compound agonist to the slice, it is possible to directly observe changes in neuronal firing rate and the phase of the firing rhythm.

-

Protocol Outline:

-

Slice Preparation: Prepare coronal brain slices containing the SCN from a rodent.

-

Recording: Place the slice in a recording chamber and perfuse with artificial cerebrospinal fluid. Use extracellular electrodes to record the spontaneous multi-unit electrical activity of SCN neurons.

-

Drug Application: After establishing a stable baseline recording, apply melatonin or the test compound to the perfusion bath at a specific time in the circadian cycle of the slice.

-

Data Analysis: Analyze the firing rate before, during, and after drug application. For phase-shifting experiments, compare the peak time of the firing rhythm on the day of drug application to the projected peak time from the baseline days.

-

Therapeutic Implications and Drug Development

The crucial role of the this compound receptor in regulating circadian rhythms makes it an attractive target for the development of drugs to treat circadian rhythm sleep disorders, such as jet lag and shift work disorder.[3][19]

-

This compound Agonists: Several this compound receptor agonists have been developed. Ramelteon, for example, is a selective this compound/MT2 receptor agonist that has been approved for the treatment of insomnia characterized by difficulty with sleep onset.[3] Studies have shown that ramelteon can phase-advance circadian rhythms of neuronal firing in SCN slices and overt activity rhythms in vivo, with these effects being mediated through the this compound receptor.[3]

-

Future Directions: The development of selective this compound agonists may offer more targeted therapeutic approaches for specific circadian and sleep disorders.[3] Furthermore, research into the role of the this compound receptor in other conditions, such as depression, where circadian disruptions are common, may open up new avenues for treatment.[23][24]

Conclusion

The this compound receptor is a central player in the regulation of circadian rhythms. Its activation by melatonin in the SCN initiates a complex network of signaling pathways that ultimately lead to the inhibition of neuronal firing and the phase-shifting of the master clock. A thorough understanding of the molecular pharmacology and signaling of the this compound receptor is essential for the development of novel and effective therapies for a range of disorders associated with circadian disruption. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to harness the therapeutic potential of targeting this critical receptor.

References

- 1. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 2. Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin receptors: role on sleep and circadian rhythm regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin this compound Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of the Melatoninergic System in Circadian and Seasonal Rhythms—Insights From Different Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Differential Function of Melatonin this compound and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 15. Effect of this compound melatonin receptor deletion on melatonin-mediated phase shift of circadian rhythms in the C57BL/6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound melatonin receptor deletion on melatonin‐mediated phase shift of circadian rhythms in the C57BL/6 mouse | Semantic Scholar [semanticscholar.org]

- 17. Circadian Pattern of Melatonin this compound and MT2 Receptor Localization in the Rat Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Portal [researchworks.creighton.edu]

- 19. benchchem.com [benchchem.com]

- 20. Structural basis for ligand recognition at the human this compound melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Melancholic-Like behaviors and circadian neurobiological abnormalities in melatonin this compound receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Alterations of melatonin receptors this compound and MT2 in the hypothalamic suprachiasmatic nucleus during depression. - Netherlands Institute for Neuroscience - Master the Mind [nin.nl]

MT1-MMP: A Technical Guide to Substrate Specificity and Degradation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP, also known as MMP-14), a critical enzyme in cellular invasion, tissue remodeling, and signaling. We will explore its diverse substrate portfolio, the complex mechanisms governing its activity and degradation, and its role in key signaling pathways. This guide also includes detailed experimental protocols and a summary of its relevance as a therapeutic target.

Introduction to this compound-MMP (MMP-14)

Membrane Type 1-Matrix Metalloproteinase is a zinc-dependent endopeptidase anchored to the cell membrane through a type-I transmembrane domain.[1][2] Unlike most secreted MMPs, its localization on the cell surface allows for focused proteolytic activity, making it a potent modifier of the pericellular environment.[3] this compound-MMP plays a crucial role in physiological processes like skeletal development and wound healing, but its activity is also heavily implicated in pathological conditions, particularly cancer cell invasion and metastasis, where it is considered a key facilitator.[2][3][4] Its functions extend beyond simple matrix degradation to include the activation of other proteases and the modulation of cellular signaling pathways.[2][5]

This compound-MMP Substrate Specificity

This compound-MMP possesses a broad substrate specificity, enabling it to cleave a wide array of extracellular and cell-surface molecules. This versatility is central to its role in regulating the cellular microenvironment, cell migration, and intercellular communication. A consensus substrate sequence has been identified as P-X-G/P-L at the P3-P1' positions, though variations exist.[6]

The substrates of this compound-MMP can be broadly categorized as follows:

-

Extracellular Matrix (ECM) Components: this compound-MMP is a primary collagenase, crucial for initiating the degradation of fibrillar collagens, which are resistant to most other proteases.[3][5] Its ability to degrade these structural proteins is essential for creating paths for migrating cells.[3]

-

Zymogen Activation: It acts as a key activator for other MMPs, most notably pro-MMP-2 (gelatinase A), creating a cascade of proteolytic activity.[4][5][7]

-

Cell-Surface Proteins: By cleaving receptors and adhesion molecules, this compound-MMP directly alters cell-matrix and cell-cell interactions, promoting cell motility.[7][8]

-

Bioactive Molecules: It processes a variety of signaling molecules, including chemokines and growth factors, thereby regulating inflammation, angiogenesis, and cell signaling.[9][10]

Table 1: Known Substrates of this compound-MMP

| Substrate Category | Substrate Example | Representative Cleavage Site | Biological Consequence |

| ECM Proteins | Type I, II, III Collagens | Gly-Leu / Gly-Ile | Initiates degradation of fibrillar collagen, enabling cell invasion.[3][5] |

| Fibronectin | Multiple sites | Disrupts fibronectin matrix, promotes cell migration, and can generate pro-inflammatory fragments.[5][11][12][13] | |

| Laminin-5 (γ2 subunit) | Ala-Gln | Promotes cell migration.[9] | |

| Aggrecan | Asn³⁴¹-Phe³⁴² ("aggrecanase" site) | Degrades cartilage matrix.[12][14] | |

| Vitronectin, Tenascin | Not specified | ECM remodeling.[9] | |

| Zymogens | pro-MMP-2 | Asn-Leu | Activation of MMP-2, leading to further degradation of denatured collagens and basement membrane components.[5][7] |

| pro-MMP-13 (Collagenase-3) | Glu-Leu | Activation of a potent collagenase, amplifying collagen degradation.[5][9] | |

| pro-MMP-8 (Collagenase-2) | Not specified | Activation of neutrophil collagenase.[9] | |

| Cell-Surface Proteins | CD44 | Thr¹³⁰-Gln²⁶⁵ | Promotes cell detachment from the matrix and enhances migration.[5][8] |

| Syndecan-1 | Ala²⁴³-Ser | Shedding of the ectodomain promotes cell migration.[8] | |

| ICAM-1 | Not specified | Shedding of the adhesion molecule at the leading edge of migrating cells.[8] | |

| MUC1 | Multiple sites | Shedding of the mucin, potentially altering cell adhesion and signaling.[15] | |

| VEGFR-1 | Not specified | Cleavage may shift signaling balance towards pro-angiogenic VEGFR-2 activity.[12] | |

| Bioactive Molecules | pro-TNF-α | Ala-Val | Release of active, soluble TNF-α.[10] |

| IL-8 | Not specified | Processing of the neutrophil chemokine.[10] | |

| SDF-1 (CXCL12) | Not specified | Inactivation of the chemokine.[9] | |

| Connective Tissue Growth Factor (CTGF) | Ala¹⁸¹-Tyr¹⁸² | May disengage matrix-binding domains from signaling domains.[13] |

Regulation and Degradation of this compound-MMP

The potent activity of this compound-MMP is tightly controlled through multiple mechanisms, including transcriptional regulation, trafficking, and several modes of degradation and inactivation.

Autocatalytic and Non-Autocatalytic Shedding

A primary mechanism for downregulating this compound-MMP activity at the cell surface is through proteolytic shedding, which can occur via several pathways:

-

Autocatalytic Processing: Active this compound-MMP can cleave itself in an intermolecular process.[16] A primary cleavage at Gly²⁸⁴-Gly²⁸⁵ in the hinge region, followed by a second cleavage at Ala²⁵⁵-Ile²⁵⁶ within the catalytic domain, results in the release of an inactive 18 kDa soluble fragment and leaves an inactive 44 kDa fragment bound to the membrane.[16][17] This process effectively terminates the enzyme's activity.[16]

-

Non-Autocatalytic Shedding: Other proteases, including members of the ADAM (A Disintegrin and Metalloproteinase) family, can cleave this compound-MMP in its stem region to release a larger, catalytically active soluble ectodomain (~50-52 kDa).[16][18] This may broaden the enzyme's sphere of influence to the pericellular space.[18] Additionally, MT3-MMP and ADAMTS9 have been reported to degrade this compound-MMP.[16][19]

References

- 1. mdpi.com [mdpi.com]

- 2. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-MMP-dependent cell migration: proteolytic and non-proteolytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteases: Underutilized targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Membrane-Type 1 Matrix Metalloproteinase–Substrate Interactions in Pathogenesis [mdpi.com]

- 6. Identification of substrate sequences for membrane type-1 matrix metalloproteinase using bacteriophage peptide display library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-MMP is the critical determinant of matrix degradation and invasion by ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Pathways for Cell Surface this compound-MMP Localization in Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane Type 1-Matrix Metalloproteinase: Substrate Diversity in Pericellular Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Membrane protease proteomics: Isotope-coded affinity tag MS identification of undescribed this compound–matrix metalloproteinase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Membrane-Type 1 Matrix Metalloproteinase–Substrate Interactions in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound-MMP mediates MUC1 shedding independent of TACE/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cleavage at the stem region releases an active ectodomain of the membrane type 1 matrix metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

The Pivotal Role of MT1-MMMP in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a zinc-dependent endopeptidase that plays a critical role in the dynamic remodeling of the extracellular matrix (ECM). As a transmembrane protein, this compound-MMP is uniquely positioned to mediate pericellular proteolysis, a process essential for a wide range of physiological and pathological events including tissue development, angiogenesis, wound healing, and cancer metastasis.[1][2] Its ability to degrade various ECM components, activate other proteases, and modulate signaling pathways makes it a key regulator of the cellular microenvironment and a high-priority target for therapeutic intervention.[2][3] This in-depth technical guide provides a comprehensive overview of the function of this compound-MMP in ECM remodeling, focusing on its biochemical properties, regulatory mechanisms, and the experimental methodologies used to study its activity.

Biochemical Properties and Catalytic Activity

This compound-MMP is synthesized as an inactive zymogen and requires proteolytic cleavage by furin or other proprotein convertases within the Golgi apparatus for activation.[3] The active enzyme is then trafficked to the cell surface where it exerts its proteolytic functions.

Substrate Specificity

This compound-MMP exhibits a broad substrate specificity, enabling it to directly degrade several major components of the ECM. A key function of this compound-MMP is its collagenolytic activity, capable of cleaving fibrillar collagens (types I, II, and III) at a specific Gly-Ile or Gly-Leu bond.[4][5] This activity is crucial for creating pathways for cell migration through dense connective tissues. In addition to fibrillar collagens, this compound-MMP also degrades other ECM proteins such as fibronectin, vitronectin, and laminins, as well as non-matrix proteins including other MMPs and cell surface receptors.[2][5][6]

Quantitative Analysis of this compound-MMP Catalytic Efficiency

The catalytic efficiency of an enzyme is best described by the specificity constant (kcat/Km). While extensive quantitative data for this compound-MMP across all its substrates is an ongoing area of research, studies using synthetic and natural substrates have provided insights into its enzymatic activity. The activity of this compound-MMP is significantly influenced by its localization on the cell surface. For instance, the kcat/Km of cell surface-associated this compound-MMP for a synthetic triple-helical peptide substrate was found to be 4.8-fold lower than that of the soluble enzyme, primarily due to a decrease in kcat.[7]

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |

| Synthetic Triple-Helical Peptide (fTHP-3) | 0.080 | 61.2 | 1,307 | Data for MMP-1, often used as a model for collagenase activity. Specific values for this compound-MMP with this substrate are not readily available in the provided results. |

| Type I Collagen | - | - | - | This compound-MMP displays a preference for type I collagen over type II and III collagens.[4] Quantitative kinetic parameters are challenging to determine for fibrillar collagens. |

| Fibronectin | - | - | - | This compound-MMP-mediated degradation of fibronectin is crucial for cell growth and migration.[8] |

Note: The table highlights the need for more specific quantitative kinetic data for this compound-MMP with its physiological substrates. The provided search results did not contain specific kcat and Km values for this compound-MMP with collagens and fibronectin.

Regulation of this compound-MMP Activity

The potent proteolytic activity of this compound-MMP is tightly regulated at multiple levels to ensure precise spatial and temporal control over ECM remodeling.

Transcriptional Regulation

The expression of the this compound-MMP gene (MMP14) is controlled by various transcription factors, including Sp1, Egr-1, and NF-κB.[9][10] The promoter region of the MMP14 gene contains binding sites for these factors, which can be activated by a range of upstream signaling pathways, including those initiated by growth factors and cytokines like TGF-β and TNF-α.[7][9]

Post-Translational Regulation and Trafficking

Following its synthesis and activation, the localization and activity of this compound-MMP are further regulated by complex trafficking pathways. The enzyme is transported to specific cellular protrusions, such as invadopodia and lamellipodia, which are specialized structures for ECM degradation and cell migration.[11] This localization is mediated by interactions of the cytoplasmic tail of this compound-MMP with various trafficking and cytoskeletal proteins. Endocytosis and recycling of this compound-MMP are also critical for maintaining its activity at the leading edge of migrating cells.

Interaction with TIMP-2 and Activation of Pro-MMP-2

A key regulatory mechanism of this compound-MMP function is its interaction with the Tissue Inhibitor of Metalloproteinase-2 (TIMP-2). Paradoxically, while TIMP-2 is an inhibitor of most MMPs, it plays a crucial role in the this compound-MMP-mediated activation of pro-MMP-2 (gelatinase A). At low concentrations, TIMP-2 forms a ternary complex with this compound-MMP and pro-MMP-2 on the cell surface.[12][13] One this compound-MMP molecule is inhibited by TIMP-2, which then acts as a receptor for pro-MMP-2. A neighboring, TIMP-free this compound-MMP molecule then cleaves and activates the bound pro-MMP-2.[14] This intricate mechanism ensures that MMP-2 activation is tightly controlled at the cell surface where its activity is required.

Signaling Pathways Involving this compound-MMP

This compound-MMP is not only an ECM-degrading enzyme but also a critical signaling molecule that can influence a variety of cellular processes through both proteolytic and non-proteolytic mechanisms.

Upstream Signaling Regulating this compound-MMP Expression

Caption: Upstream signaling pathways regulating this compound-MMP expression.

Downstream Signaling Activated by this compound-MMP

This compound-MMP can initiate intracellular signaling cascades that promote cell migration, proliferation, and survival. For instance, the interaction of TIMP-2 with this compound-MMP can activate the Ras-ERK1/2 and PI3K/Akt pathways, independent of this compound-MMP's proteolytic activity.[15][16] Furthermore, through its catalytic activity, this compound-MMP can cleave and activate other signaling molecules or release growth factors sequestered in the ECM, thereby amplifying pro-tumorigenic signals.

Caption: Downstream signaling pathways initiated by this compound-MMP.

Experimental Protocols for Studying this compound-MMP Function

A variety of in vitro and cell-based assays are used to investigate the enzymatic activity and biological functions of this compound-MMP.

Gelatin Zymography for Detecting this compound-MMP Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinolytic MMPs, including the active form of this compound-MMP and its substrate, MMP-2.[17][18][19]

Protocol:

-

Sample Preparation: Collect conditioned media from cell cultures and concentrate if necessary. For cell lysates, extract proteins under non-reducing conditions.

-

Gel Electrophoresis: Separate proteins on a polyacrylamide gel containing gelatin (typically 1 mg/mL) under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a buffer containing calcium and zinc ions at 37°C for 12-48 hours to allow for gelatin degradation by the active MMPs.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation will appear as clear bands against a blue background. The molecular weight of the bands can be used to identify the specific MMPs.

Caption: Workflow for Gelatin Zymography.

Collagen Degradation Assay

This assay measures the ability of cells to degrade a thin film of collagen, providing a direct assessment of the collagenolytic activity of this compound-MMP.[4][20]

Protocol:

-

Coating: Coat culture plates or coverslips with a thin layer of type I collagen. The collagen can be fluorescently labeled for easier quantification.

-

Cell Seeding: Seed cells expressing this compound-MMP onto the collagen-coated surface.

-

Incubation: Culture the cells for 24-72 hours to allow for collagen degradation.

-

Visualization and Quantification: Visualize the areas of collagen degradation by microscopy. If fluorescently labeled collagen is used, the degradation can be quantified by measuring the decrease in fluorescence intensity or the release of fluorescent fragments into the culture medium. Alternatively, the amount of degraded collagen can be quantified by measuring the hydroxyproline content in the culture supernatant.[21]

Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of cells to migrate through a layer of ECM, a process that is often dependent on this compound-MMP activity.[22][23]

Protocol:

-

Chamber Preparation: Use a Boyden chamber or a similar transwell insert with a porous membrane. Coat the upper side of the membrane with an ECM gel, such as Matrigel or type I collagen.

-

Cell Seeding: Seed the cells to be tested in serum-free medium in the upper chamber.

-

Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

-

Incubation: Incubate the chamber for 12-48 hours to allow the cells to invade through the ECM and the membrane.

-

Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of invaded cells under a microscope.

Caption: Workflow for a Cell Invasion Assay.

FRET-Based Assay for this compound-MMP Activity

Förster Resonance Energy Transfer (FRET)-based assays provide a sensitive and continuous method for measuring this compound-MMP activity in real-time.

Protocol:

-

Substrate Design: Synthesize a peptide substrate containing a specific this compound-MMP cleavage sequence flanked by a FRET donor and acceptor pair (e.g., ECFP and YPet).

-

Assay Setup: In a microplate format, combine the FRET substrate with the source of this compound-MMP (e.g., purified enzyme, cell lysate, or conditioned medium) in an appropriate assay buffer.

-

Fluorescence Measurement: Monitor the fluorescence of the donor and acceptor over time using a fluorescence plate reader.

-

Data Analysis: Cleavage of the substrate by this compound-MMP separates the FRET pair, leading to a decrease in FRET efficiency (an increase in donor fluorescence and a decrease in acceptor fluorescence). The initial rate of the reaction is proportional to the enzyme activity.

Role in Physiology and Disease

This compound-MMP is indispensable for normal physiological processes that require tissue remodeling, such as embryonic development, bone remodeling, and angiogenesis.[1] However, its dysregulation is a hallmark of numerous diseases.

Cancer Progression and Metastasis

Elevated expression of this compound-MMP is frequently observed in various types of cancer and is often correlated with poor prognosis.[24] By degrading the basement membrane and interstitial matrix, this compound-MMP facilitates tumor cell invasion into surrounding tissues and intravasation into blood vessels, key steps in the metastatic cascade.[2][18] Furthermore, this compound-MMP promotes tumor growth by stimulating angiogenesis and releasing pro-tumorigenic factors from the ECM.[24]

Arthritis and Other Inflammatory Diseases

In inflammatory conditions such as rheumatoid arthritis, this compound-MMP contributes to the degradation of cartilage and bone by cleaving collagen and other matrix components. Its expression is often upregulated by pro-inflammatory cytokines, perpetuating a cycle of tissue destruction.

This compound-MMP as a Therapeutic Target

Given its central role in cancer progression and other diseases, this compound-MMP has emerged as a promising therapeutic target.[3] The development of specific inhibitors that can block its proteolytic activity without affecting other beneficial MMPs is a major focus of drug discovery efforts. Strategies for targeting this compound-MMP include the development of small molecule inhibitors, therapeutic antibodies, and RNA-based therapies to downregulate its expression.

Conclusion

This compound-MMP is a master regulator of extracellular matrix remodeling with profound implications for both health and disease. Its multifaceted roles as a potent proteinase and a signaling molecule underscore its importance in controlling the cellular microenvironment. A thorough understanding of its biochemical properties, regulatory mechanisms, and biological functions is crucial for the development of novel therapeutic strategies targeting diseases driven by aberrant ECM remodeling. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the complexities of this compound-MMP biology and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

- 6. The Catalytic Domain Mediates Homomultimerization of this compound-MMP and the Prodomain Interferes with this compound-MMP Oligomeric Complex Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and regulation of this compound-MMP cell surface-associated activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-MMP prevents growth inhibition by three dimensional fibronectin matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Expression of membrane-type 1 matrix metalloproteinase (this compound-MMP) on prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound-MMP is the critical determinant of matrix degradation and invasion by ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tumor cell traffic through the extracellular matrix is controlled by the membrane-anchored collagenase this compound-MMP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. uwo.scholaris.ca [uwo.scholaris.ca]

MT1-MMP role in tumor angiogenesis and invasion

An In-depth Technical Guide on the Role of MT1-MMP in Tumor Angiogenesis and Invasion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Membrane Type 1-Matrix Metalloproteinase (this compound-MMP), also known as MMP-14, is a pivotal enzyme in the progression of cancer. As a transmembrane protease, it is uniquely positioned at the cell surface to orchestrate the degradation of the extracellular matrix (ECM), a critical step for both tumor invasion and the formation of new blood vessels (angiogenesis). Its expression is frequently elevated in a wide array of human cancers and is often correlated with poor prognosis, increased metastasis, and treatment resistance.[1][2][3] This guide provides a comprehensive overview of the molecular mechanisms by which this compound-MMP drives tumor angiogenesis and invasion, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling and logical pathways involved.

Molecular Mechanisms of this compound-MMP in Tumor Invasion

This compound-MMP facilitates tumor cell invasion through a combination of proteolytic and non-proteolytic activities, primarily executed from specialized, actin-rich cell protrusions known as invadopodia.[4][5]

Pericellular Proteolysis of the Extracellular Matrix

This compound-MMP is a potent collagenase, uniquely capable of degrading fibrillar collagens (Types I, II, and III) directly at the cell surface, which other collagenases cannot do efficiently.[1][6] This activity is crucial for cancer cells to breach tissue barriers like the basement membrane and invade surrounding stroma.[1][7] In addition to collagens, this compound-MMP degrades a wide range of other ECM components, including fibronectin, vitronectin, and laminins.[5][7] This broad substrate profile allows this compound-MMP to remodel the tumor microenvironment extensively, creating pathways for cell migration.[7][8]

Activation of Other Proteases

A key function of this compound-MMP is the activation of other MMPs, most notably pro-MMP-2 (gelatinase A).[7] This activation occurs at the cell surface where this compound-MMP forms a complex with the Tissue Inhibitor of Metalloproteinases-2 (TIMP-2), which in turn acts as a receptor for pro-MMP-2.[9] An adjacent, TIMP-2-free this compound-MMP molecule then cleaves and activates the bound pro-MMP-2.[9] Activated MMP-2 can degrade Type IV collagen, a primary component of the basement membrane, thus complementing this compound-MMP's activity and powerfully promoting invasion.[7] this compound-MMP can also activate pro-MMP-13 (collagenase-3).[1][8]

Shedding of Cell Surface Molecules

This compound-MMP modifies cell-cell and cell-matrix interactions by cleaving various cell surface proteins, a process known as "shedding."

-

E-cadherin: Cleavage of this adhesion molecule can disrupt cell-cell junctions, contributing to the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire migratory and invasive properties.[10][11]

-

Syndecan-1 & CD44: Shedding of these proteoglycans can alter cell adhesion to the ECM and promote cell motility.[12][13][14]

-

EMMPRIN (CD147): Cleavage and release of EMMPRIN can stimulate surrounding stromal cells to produce their own MMPs, further amplifying matrix degradation.[11][12]

Non-Proteolytic Functions and Signaling

Beyond its enzymatic activity, this compound-MMP can influence cell behavior through non-proteolytic mechanisms. The cytoplasmic tail of this compound-MMP can interact with cytoskeletal components and signaling adaptors, influencing cell migration.[14][15] For instance, in some contexts, the mere presence of this compound-MMP, even a catalytically inactive mutant, can promote cell migration and tumor growth, potentially by scaffolding signaling complexes.[1][14]

// Nodes MT1_MMP [label="this compound-MMP\n(at Invadopodia)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(Collagen I, II, III, Fibronectin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_MMP2 [label="Pro-MMP-2\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Surface_Molecules [label="Cell Surface Molecules\n(E-cadherin, CD44)", fillcolor="#FBBC05", fontcolor="#202124"]; Invasion [label="Tumor Cell\nInvasion & Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=1.0];

// Invisible node for centering center_node [shape=point, width=0, height=0];

// Edges MT1_MMP -> ECM [label="Direct Degradation"]; MT1_MMP -> Pro_MMP2 [label="Activation"]; MT1_MMP -> Surface_Molecules [label="Shedding"];

{rank=same; ECM; Pro_MMP2; Surface_Molecules;}

ECM -> center_node [arrowhead=none]; Pro_MMP2 -> center_node [arrowhead=none]; Surface_Molecules -> center_node [arrowhead=none]; center_node -> Invasion; }

Caption: this compound-MMP's multifaceted proteolytic activities driving tumor invasion.

Role of this compound-MMP in Tumor Angiogenesis

Angiogenesis is essential for tumor growth and metastasis, and this compound-MMP is a key regulator of this process through various mechanisms.[9][16]

Regulation of Pro-Angiogenic Factors

This compound-MMP expression in cancer cells can lead to the transcriptional upregulation of Vascular Endothelial Growth Factor (VEGF), a master regulator of angiogenesis.[2][6][11][17] Overexpression of this compound-MMP in breast cancer cells has been shown to increase VEGF production, leading to highly vascularized tumors in vivo.[17] This effect can be mediated through Src kinase and other signaling pathways.[2][6]

Direct Effects on Endothelial Cells

Endothelial cells themselves express this compound-MMP, which is critical for their ability to invade collagenous matrices and form tubular structures (neovessels).[1][18] Cancer cell-expressed this compound-MMP can also induce this compound-MMP expression in adjacent vascular endothelial cells, promoting a pro-angiogenic microenvironment.[12]

Processing of Angiogenic Modulators

This compound-MMP can cleave and release other molecules that regulate angiogenesis:

-

Semaphorin 4D (Sema4D): this compound-MMP cleaves the membrane-bound Sema4D, releasing a soluble form that acts as a potent pro-angiogenic factor by stimulating its receptor, Plexin-B1, on endothelial cells.[19]

-

TGF-β: this compound-MMP can activate latent TGF-β, a pleiotropic cytokine that has complex, context-dependent roles in angiogenesis and vessel maturation.[1][16]

-

Endoglin (CD105): Conversely, this compound-MMP can shed the TGF-β co-receptor endoglin, releasing a soluble fragment (sEndoglin) that acts as an inhibitor of angiogenesis, highlighting the dual regulatory capacity of this compound-MMP.[2]

The balance between these pro- and anti-angiogenic activities likely depends on the specific tumor microenvironment and the stage of cancer progression.[2][9]

// Nodes MT1_MMP [label="Tumor Cell this compound-MMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGF [label="Upregulation of\nVEGF Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sema4D [label="Release of soluble\nSemaphorin 4D", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endothelial_Cell [label="Endothelial Cell Activation\n(Migration & Proliferation)", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Tumor Angiogenesis\n(New Vessel Formation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.8, height=1.1];

// Edges MT1_MMP -> VEGF; MT1_MMP -> Sema4D; VEGF -> Endothelial_Cell; Sema4D -> Endothelial_Cell; Endothelial_Cell -> Angiogenesis; }

Caption: Signaling cascade by which this compound-MMP promotes tumor angiogenesis.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on this compound-MMP's role in cancer.

Table 1: this compound-MMP Expression in Human Cancers

| Cancer Type | Finding | Reference |

| Gastric Cancer | Mean Tumor/Normal (T/N) mRNA expression ratio was 4.8. Cases with T/N ≥ 4.8 had significantly deeper invasion and more frequent lymph node metastasis. | [20] |

| Breast Cancer | This compound-MMP mRNA and protein expression was markedly higher in breast cancer tissues than in normal tissues (P=0.005 and P=0.037, respectively). | [21] |

| Breast Cancer | High this compound-MMP mRNA expression correlated with lymph node metastasis and/or lymph vessel invasion in 53 specimens. | [22] |

| Triple-Negative Breast Cancer (TNBC) | Elevated this compound-MMP expression in tumor biopsies correlated with blood vessel invasion (BVI). | [12] |

Table 2: Effects of this compound-MMP on Invasion and Angiogenesis In Vitro & In Vivo

| Cell Line / Model | Experiment | Result | Reference |

| MCF-7 Breast Cancer Cells | Transfection with this compound-MMP | Enhanced in vitro invasiveness through Matrigel; induced highly vascularized tumors in nude mice. | [17] |

| Ovarian Cancer Cell Lines | In vitro collagen I invasion assay | Only this compound-MMP-expressing cell lines were invasive. Ectopic expression conferred an invasive phenotype to non-invasive cells. | [13] |

| HT-29 Colon Cancer Cells | Antisense oligonucleotide treatment | Reduced surface this compound-MMP expression by ~67%, resulting in >50% inhibition of migration on laminin-5. | [23] |

| Rat Aortic Ring Assay | Conditioned media from this compound-MMP-expressing MCF-7 cells | Promoted blood vessel sprouting, which was completely inhibited by an anti-VEGF antibody. | |

| MDA-MB-231 Xenografts | shRNA-mediated this compound-MMP downregulation | Significantly less blood vessel invasion (BVI) in shRNA tumors compared to mock tumors. | [12] |

Table 3: Inhibition of this compound-MMP Activity

| Inhibitor | Type | IC₅₀ | Effect | Reference |

| Peptide G (GACFSIAHECGA) | Selective Peptide Inhibitor | 150 µM | Inhibited cancer cell migration and invasion in vitro; reduced growth of tongue carcinoma xenografts in vivo. | [24] |

| DX-2400 | Selective Human Antibody | N/A | Inhibited metastasis in a breast cancer xenograft model. | [25] |

| TIMP-2 | Endogenous Inhibitor | N/A | Potently inhibits this compound-MMP; abolishes invasion in ovarian cancer cell lines. | [13] |

| Fully Human Antibody (Devy et al.) | Selective Antibody | ~1–5 nM | Markedly slowed tumor progression/metastasis and inhibited angiogenesis in mouse xenograft models. | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for studying this compound-MMP's function. Below are outlines of key experimental protocols.

Gelatin Zymography for MMP-2 Activation

This technique is used to detect the activation of pro-MMP-2 to its active form by this compound-MMP.[26][27]

-

Sample Preparation: Collect conditioned media from cell cultures or prepare cell lysates. Mix samples with non-reducing SDS-PAGE sample buffer (without boiling).

-

Electrophoresis: Run samples on a standard SDS-PAGE gel co-polymerized with gelatin (e.g., 1 mg/mL).

-

Renaturation: After electrophoresis, wash the gel in a Triton X-100 solution to remove SDS and allow the separated proteinases to renature.

-

Incubation: Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) at 37°C for 12-24 hours. During this time, gelatinases will digest the gelatin in the gel.

-

Staining & Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of enzymatic activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active MMP-2.

In Vitro Transwell Invasion Assay

This assay quantifies the invasive potential of cancer cells through an ECM barrier.[13]

-

Chamber Preparation: Use Transwell inserts (e.g., 8 µm pore size). Coat the top of the membrane with a layer of ECM, such as Matrigel or Type I collagen, to form a barrier.

-

Cell Seeding: Suspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Incubation: Incubate the chambers for 18-72 hours, allowing invasive cells to degrade the ECM barrier and migrate through the pores to the underside of the membrane.

-

Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the cells that have invaded to the bottom of the membrane. Count the stained cells under a microscope or elute the stain for colorimetric quantification.

// Nodes Start [label="1. Coat Transwell insert\nwith ECM (e.g., Matrigel)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="2. Seed cells in serum-free\nmedium in upper chamber", fillcolor="#FBBC05", fontcolor="#202124"]; Attractant [label="3. Add chemoattractant\n(e.g., FBS) to lower chamber", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="4. Incubate for 18-72 hours\nat 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Remove [label="5. Remove non-invading cells\nfrom upper surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stain [label="6. Fix and stain invaded cells\non lower surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="7. Count cells or quantify stain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=3.0, height=1.0];

// Edges Start -> Seed -> Attractant -> Incubate -> Remove -> Stain -> Quantify; }

Caption: Standard workflow for an in vitro Transwell cell invasion assay.

Aortic Ring Assay for Angiogenesis

This ex vivo model assesses the ability of substances to induce blood vessel sprouting.[9]

-

Aorta Excision: Dissect the thoracic aorta from a rat under sterile conditions and clean it of periadventitial fat.

-

Ring Preparation: Section the aorta into 1 mm thick rings.

-

Embedding: Embed the aortic rings in a 3D collagen gel matrix within a culture plate well.

-

Treatment: Overlay the gel with culture medium, which can be supplemented with conditioned media from cancer cells, growth factors, or inhibitors.

-

Incubation & Observation: Culture for 7-14 days. Observe and photograph the formation of microvessel sprouts emanating from the aortic ring daily using a phase-contrast microscope.

-

Quantification: Measure the length and number of sprouts to quantify the angiogenic response.

Conclusion and Therapeutic Implications

This compound-MMP is a master regulator of the tumor microenvironment, driving cancer progression by dismantling ECM barriers and promoting the neovascularization required for tumor growth.[3][6] Its dual role in both invasion and angiogenesis makes it a highly attractive target for cancer therapy.[10][24] While early broad-spectrum MMP inhibitors failed in clinical trials due to lack of specificity and dose-limiting toxicity, the development of highly selective inhibitors, including monoclonal antibodies and small molecules targeting this compound-MMP, has renewed interest in this therapeutic strategy.[10][25] Future approaches may involve combining selective this compound-MMP inhibitors with anti-VEGF agents or chemotherapy to create a multi-pronged attack on tumor growth and metastasis.[10][17] A deeper understanding of the complex regulation and diverse functions of this compound-MMP will be essential to fully exploit its potential as a therapeutic target.

References

- 1. The Expanding Role of this compound-MMP in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Potential target within the tumor microenvironment - this compound-MMP [frontiersin.org]

- 4. Cellular and Molecular Mechanisms of this compound-MMP-Dependent Cancer Cell Invasion | Annual Reviews [annualreviews.org]

- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 6. Monitoring and Inhibiting this compound-MMP during Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-MMP as a Key Regulator of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular regression and survival are differentially regulated by this compound-MMP and TIMPs in the aortic ring model of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound-MMP is the critical determinant of matrix degradation and invasion by ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. The Role of Membrane-Type 1 Matrix Metalloproteinase–Substrate Interactions in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. This compound-MMP expression promotes tumor growth and angiogenesis through an up-regulation of vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. This compound-MMP controls tumor-induced angiogenesis through the release of semaphorin 4D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of this compound-MMP and MMP2 expression in human gastric cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Clinical significance of this compound-MMP mRNA expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rupress.org [rupress.org]

- 24. A novel and selective membrane type-1 matrix metalloproteinase (this compound-MMP) inhibitor reduces cancer cell motility and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analyses of this compound-MMP Activity in Cells | Springer Nature Experiments [experiments.springernature.com]

- 27. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Regulator: An In-depth Guide to the Discovery and History of the MT1 Melatonin Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (N-acetyl-5-methoxytryptamine), the principal hormone of the pineal gland, is a critical orchestrator of circadian rhythms, sleep-wake cycles, and various other physiological processes. Its profound effects are primarily mediated through specific, high-affinity G protein-coupled receptors (GPCRs). The quest to understand the molecular mechanisms of melatonin action led to the discovery and characterization of its receptors, with the Melatonin Receptor 1 (MT1) being the first to be cloned and identified in mammals. This guide provides a comprehensive technical overview of the pivotal discoveries, key experimental methodologies, and foundational data that have shaped our understanding of the this compound receptor.

The Dawn of Discovery: Cloning and Initial Characterization

The journey to clone the first melatonin receptor culminated in a landmark 1994 study by Reppert and colleagues.[1][2] Utilizing an expression cloning strategy, they successfully isolated a high-affinity melatonin receptor from Xenopus laevis dermal melanophores.[1][2] This amphibian receptor was the first of its kind to be characterized and provided the crucial stepping stone for identifying its mammalian counterparts.

Shortly thereafter, the same group reported the cloning of the first mammalian melatonin receptor, initially designated Mel₁ₐ (now this compound), which is encoded by the MTNR1A gene.[3] In humans, this gene is located on chromosome 4 and encodes a protein of 351 amino acids.[4] Structural analysis confirmed that this compound belongs to the seven-transmembrane domain superfamily of GPCRs.[1][2]

The initial characterization relied on two key experiments: radioligand binding assays to determine its affinity for melatonin and functional assays to elucidate its primary signaling pathway.

Key Experiment 1: Radioligand Binding Assay

The primary tool for characterizing the receptor's binding properties was the radioligand 2-[¹²⁵I]iodomelatonin, a high-affinity agonist.[5] Saturation binding experiments with membranes from COS-7 cells transiently expressing the cloned Xenopus receptor revealed a single class of high-affinity binding sites.[1][2]

Caption: Experimental workflow for a radioligand binding assay.

Key Experiment 2: Functional Characterization via cAMP Assay

Functional studies were crucial to confirm that the cloned receptor was responsible for melatonin's known physiological effects. A key action of melatonin is the inhibition of adenylyl cyclase activity. Experiments in CHO cells stably expressing the receptor demonstrated that melatonin dose-dependently inhibited forskolin-stimulated cyclic AMP (cAMP) accumulation, confirming the receptor's functional coupling to this inhibitory pathway.[1][2][6]

Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.

Quantitative Data Summary

The initial and subsequent characterization studies have generated a wealth of quantitative data defining the pharmacological properties of the this compound receptor.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) for 2-[¹²⁵I]iodomelatonin at this compound Receptors

| Tissue/Cell Line Preparation | Species | Kd (pM) | Bmax (fmol/mg protein) | Citation |

| Transfected COS-7 Cells (cloned receptor) | Xenopus laevis | 63 ± 3 | Not Reported | [1][2] |

| Adrenal Membranes | Rat | 541 | 3.23 | [7] |

| Transfected CHO-K1 Cells (hthis compound) | Human | 140 | 8600 | [8] |

| Spleen Membranes | Chicken | 31.4 ± 5.19 | 1.09 ± 0.11 | [9] |

| Transfected CHO Cells (hthis compound) | Human | 127 | 3406 | [10] |

| Transfected CHO Cells (hthis compound) | Human | 22.9 ± 5.5 | 125.1 ± 28.8 | [5] |